6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid

Description

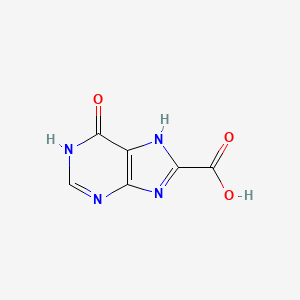

6-Oxo-6,7-dihydro-1H-purine-8-carboxylic acid is a purine derivative characterized by a fused bicyclic structure (imidazole ring fused to a pyrimidine ring) with a ketone group at position 6, a partially saturated 6,7-dihydro moiety, and a carboxylic acid substituent at position 7. The carboxylic acid group at position 8 enhances its polarity and ability to participate in hydrogen bonding, which may influence biological interactions or metal coordination properties .

Structure

3D Structure

Properties

Molecular Formula |

C6H4N4O3 |

|---|---|

Molecular Weight |

180.12 g/mol |

IUPAC Name |

6-oxo-1,7-dihydropurine-8-carboxylic acid |

InChI |

InChI=1S/C6H4N4O3/c11-5-2-3(7-1-8-5)10-4(9-2)6(12)13/h1H,(H,12,13)(H2,7,8,9,10,11) |

InChI Key |

VLTQYUMUUKLHOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Annulation Using Formic Acid

One of the most efficient methods to prepare 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid derivatives involves the annulation of amino-substituted precursors with formic acid under microwave irradiation. This method was demonstrated in a study where amino acid derivatives were converted into purine analogues by heating in formic acid at 200 °C under microwave conditions (250 W, 250 psi) for 2 minutes, yielding the corresponding 6-oxo purine carboxylic acid methyl esters in high yields (85–95%).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Amino acid derivatives + formic acid, MW irradiation (200 °C, 2 min) | Formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-one methyl esters | 85–95 |

| 2 | Hydrolysis with 1 M NaOH, 18 h at 25 °C | Deprotection to free acid forms | 88–98 |

This method is notable for its rapid reaction time and high conversion efficiency, making it suitable for synthesizing a variety of substituted purine carboxylic acids.

Multi-Step Synthesis via Intermediate Formation and Hydrolysis

Another approach involves the synthesis of intermediates such as methyl esters or protected purine derivatives, followed by hydrolysis to yield the free acid. For example, intermediates can be purified by flash chromatography and then hydrolyzed under mild alkaline conditions (NaOH, 1 N, 18 h, room temperature) to afford the target acid in quantitative yield.

Sonogashira Coupling and Subsequent Transformations

In more complex synthetic routes, Sonogashira coupling reactions have been employed to introduce substituents on the purine ring system, followed by hydrogenation and saponification steps to yield the target compounds. This method is more applicable for derivatives but demonstrates the versatility of purine chemistry in preparing functionalized analogues.

Cyclization and Condensation Reactions

Some synthetic strategies involve cyclization of pyrimidine or uracil derivatives with formamide or other reagents under controlled heating (110–140 °C) to form purine-like bicyclic systems. These methods often require careful temperature control to avoid decomposition and can involve intermediates such as Schiff bases or amides.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Microwave-assisted annulation | Amino acid derivatives + formic acid, MW, 200 °C, 2 min | Rapid, high yield, mild conditions | Requires microwave equipment | 85–95 |

| Hydrolysis of methyl esters | NaOH 1 N, 18 h, 25 °C | Quantitative conversion | Longer reaction time | 88–98 |

| Sonogashira coupling + saponification | Bromo-substituted thiophene carboxylates, Pd catalyst, H2, base | Versatile for derivatives | Multi-step, moderate yields | 50–56 (coupling) |

| Cyclization with formamide | Heating pyrimidine derivatives, 110–140 °C | One-pot, solvent-free possible | Sensitive to temperature, decomposition risk | Variable |

Research Findings and Notes

- The microwave-assisted annulation method is particularly effective for synthesizing 8-substituted purine carboxylic acids with various amino acid side chains, providing a straightforward route with excellent yields and reproducibility.

- Hydrolysis under mild alkaline conditions is a reliable step to convert ester intermediates to the free acid without degradation.

- Sonogashira coupling expands the scope of functionalization but involves more complex procedures and moderate yields, suitable for advanced derivatives rather than the parent compound.

- Cyclization methods require precise temperature control to avoid side reactions and are more suited for related bicyclic purine analogues.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid is its role as a precursor or intermediate in the synthesis of antiviral agents. Research indicates that compounds derived from this purine derivative exhibit significant antiviral properties against various viruses, including herpes simplex virus and cytomegalovirus. For instance, derivatives like ganciclovir, which is a prodrug of this compound, are used clinically to treat cytomegalovirus infections, especially in immunocompromised patients .

Anticancer Properties

The compound also shows promise in oncology. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis. The mechanism involves the incorporation of these compounds into the DNA or RNA of cancer cells, leading to cell cycle arrest and apoptosis . Notably, research has indicated that these compounds can be effective against specific types of lymphomas and carcinomas linked to viral infections .

Synthesis and Chemical Properties

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 180.12 g/mol. Its structure features a purine ring system with a carboxylic acid functional group at position 8 and a keto group at position 6. The compound's unique structure contributes to its biological activity and reactivity in synthetic pathways .

Synthesis Methods

Various synthetic routes have been developed to produce this compound and its derivatives. Multicomponent reactions have been utilized to create C(8)-substituted purines efficiently. These methods often involve the use of readily available starting materials and can lead to high yields of the desired compounds .

Case Studies

Case Study: Ganciclovir Development

Ganciclovir is a well-studied antiviral drug derived from this compound. It was developed to improve oral bioavailability compared to its parent compound. Clinical trials have shown that ganciclovir effectively reduces viral load in patients with cytomegalovirus retinitis and other herpes virus infections . The drug's mechanism involves competitive inhibition of viral DNA polymerase, which is crucial for viral replication.

Case Study: Anticancer Applications

A study investigating the anticancer effects of purine derivatives found that certain modifications to the 6-oxo structure enhanced cytotoxicity against various cancer cell lines. These modifications often targeted specific pathways involved in cell proliferation and survival, showcasing the versatility of this compound in therapeutic applications .

Mechanism of Action

The mechanism of action of 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid involves its interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

6-Oxo-9-deazapurine (9-Deazahypoxanthine, 9dhx)

- Structural Differences :

- Lacks the carboxylic acid group at position 8.

- The purine scaffold is modified by replacing the nitrogen at position 9 with a carbon (9-deaza modification).

- Functional Implications :

- The absence of the carboxylic acid reduces polarity and hydrogen-bonding capacity compared to the target compound.

- Demonstrated utility in forming copper(II) complexes (e.g., [{Cu(9dhx)(H2O)3}2(µ-SO4)2]), where the 6-oxo group acts as a coordination site .

- Lower acidity compared to 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid due to the missing carboxylic acid group.

N-(Adamantan-1-yl)-1-hexyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide

- Structural Differences :

- Contains a carboxamide group at position 8 instead of a carboxylic acid.

- Additional substituents: adamantyl (bulky hydrophobic group) and hexyl (alkyl chain) at positions 1 and 3/7, respectively.

- Functional Implications: The carboxamide group reduces acidity compared to the carboxylic acid, altering solubility and interaction with biological targets.

(4-{7-[2-(4-Chlorophenoxy)ethyl]-2-(methylamino)-6-oxo-6,7-dihydro-1H-purin-8-yl}phenyl)phosphonic Acid

- Structural Differences: Substitution at position 8 with a phosphonic acid group instead of carboxylic acid. Additional 4-chlorophenoxyethyl and methylamino substituents.

- The 4-chlorophenoxyethyl group introduces steric bulk and lipophilicity, which may influence receptor binding or metabolic stability .

[3-Cyclopropyl-4-(Difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid

- Structural Differences :

- Pyrazolo[3,4-b]pyridine core replaces the purine scaffold.

- Retains the 6-oxo-6,7-dihydro motif and a carboxylic acid group (attached via an acetic acid linker).

- Functional Implications :

6-Amino-7H-purin-8-ol

- Structural Differences: Hydroxyl group at position 8 instead of carboxylic acid. Amino group at position 6 replaces the ketone.

- Functional Implications: The hydroxyl and amino groups facilitate hydrogen bonding but lack the ionizable character of the carboxylic acid. Potential for tautomerism (e.g., keto-enol equilibria) due to the hydroxyl group, affecting reactivity .

Biological Activity

6-Oxo-6,7-dihydro-1H-purine-8-carboxylic acid, also known as 6-oxo-1,7-dihydropurine-8-carboxylic acid, is a purine derivative with significant biological activity. Its structure allows it to interact with various biological targets, including enzymes and nucleic acids, making it a compound of interest in medicinal chemistry and pharmacology.

The chemical formula for this compound is , with a molecular weight of 180.12 g/mol. Below are key properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C6H4N4O3 |

| Molecular Weight | 180.12 g/mol |

| IUPAC Name | 6-oxo-1,7-dihydropurine-8-carboxylic acid |

| InChI | InChI=1S/C6H4N4O3/c11-5-2-3(7-1-8-5)10-4(9-2)6(12)13/h1H,(H,12,13)(H2,7,8,9,10,11) |

| InChI Key | VLTQYUMUUKLHOU-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=C(C(=O)N1)NC(=N2)C(=O)O |

The biological activity of this compound primarily involves its interaction with various enzymes and nucleic acids. The compound can inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways crucial for cellular function. For instance, it has been noted to impact purine biosynthesis pathways, which are vital for DNA and RNA synthesis.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has shown effectiveness against several viral strains by inhibiting viral replication mechanisms. For example:

- Inhibition of Neuraminidase : The compound has been investigated for its ability to inhibit neuraminidase enzymes in viruses like influenza, which are essential for viral release from infected cells.

Antimicrobial Activity

The compound exhibits antibacterial properties by disrupting bacterial cell membranes and inhibiting critical bacterial enzymes. This mechanism contributes to its potential use as an antibacterial agent in therapeutic applications.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. It has been tested in various cancer cell lines, demonstrating selective cytotoxicity against tumor cells while sparing normal cells. The compound's ability to interfere with nucleic acid metabolism is thought to be a contributing factor to its antitumor effects.

Case Studies

Several case studies have documented the biological efficacy of this compound:

- In Vitro Studies : A study examining the compound's effects on KB and IGROV1 human tumor cells showed significant inhibition of cell proliferation at specific concentrations.

- Animal Models : In SCID mice models with implanted tumors, treatment with the compound resulted in notable reductions in tumor size and increased survival rates compared to control groups.

Q & A

[Basic] What are the recommended laboratory handling and storage protocols for 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid?

To ensure stability and prevent degradation, store the compound in airtight containers at controlled room temperature (20–25°C) and protect from moisture, light, and freezing. Avoid dust formation by working in a fume hood with adequate ventilation. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to minimize skin/eye exposure. For respiratory protection, use a P95 respirator when handling powders. These protocols align with GHS guidelines for similar carboxylic acid derivatives .

[Basic] How can researchers synthesize this compound in a laboratory setting?

A common approach involves refluxing purine precursors under basic conditions (e.g., NaHCO₃ in aqueous ethanol at 70–80°C) to facilitate cyclization and carboxylation. Reaction progress should be monitored via thin-layer chromatography (TLC). Post-synthesis, purify the compound using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization may require adjusting stoichiometry, reaction time, or catalyst concentration, as demonstrated for structurally analogous purine derivatives .

[Basic] What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the purine backbone and carboxylic acid proton environments.

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions).

Cross-reference data with computational models (e.g., DFT-predicted NMR shifts) to resolve ambiguities. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) .

[Advanced] How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Conduct systematic solubility studies using buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO, DMF). Measure solubility via gravimetric analysis or UV-Vis spectroscopy. If discrepancies persist, evaluate the compound’s tautomeric forms (e.g., keto-enol equilibrium) using ¹H NMR in deuterated solvents. Temperature-controlled experiments (4–60°C) can further clarify thermodynamic vs. kinetic solubility profiles .

[Advanced] What analytical strategies are effective for quantifying trace impurities in this compound?

Employ reversed-phase HPLC with a photodiode array detector (PDA) and a C18 column (3.5 µm, 150 mm × 4.6 mm). Use a gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Validate the method per ICH guidelines by assessing linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). For structural identification, couple HPLC with high-resolution mass spectrometry (LC-HRMS) .

[Advanced] How do substituents on the purine ring influence the reactivity of this compound in nucleophilic reactions?

Electron-withdrawing groups (e.g., -NO₂) at the 2-position enhance the electrophilicity of the C8 carboxylate, facilitating nucleophilic attacks (e.g., amidation). Conversely, bulky substituents at the 7-position may sterically hinder reactions. Mechanistic studies using DFT calculations (e.g., Fukui indices) and kinetic experiments (e.g., pseudo-first-order rate constants) can elucidate these effects. Comparative studies with fluorinated or methylated analogs are recommended .

[Advanced] What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?

Challenges include low crystal quality due to polymorphism and hygroscopicity. Optimize crystallization using solvent vapor diffusion (e.g., methanol/ether) and stabilize crystals under inert gas (N₂). For X-ray diffraction, collect data at low temperature (100 K) to minimize radiation damage. If twinning occurs, apply SHELXT software for structure solution. Pair crystallographic data with solid-state NMR to validate hydrogen-bonding networks .

[Advanced] How can researchers investigate the metabolic pathways of this compound in vitro?

Use liver microsomes or hepatocyte incubations with NADPH cofactors to assess Phase I metabolism. Monitor metabolites via LC-MS/MS (Q-TOF) in negative ion mode. For Phase II conjugation (e.g., glucuronidation), supplement with UDP-glucuronic acid. Isotope labeling (¹⁴C or ³H at C8) enables tracking of metabolic fate. Compare results with computational ADMET predictions (e.g., CYP450 docking simulations) .

[Basic] What safety precautions are critical when handling this compound?

Follow GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use a fume hood, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. For spills, collect material in sealed containers and avoid dust generation. Dispose of waste per local regulations for carboxylic acid derivatives .

[Advanced] How can researchers design experiments to study the compound’s stability under accelerated degradation conditions?

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : Expose to UV light (ICH Q1B guidelines).

Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods. Calculate degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.